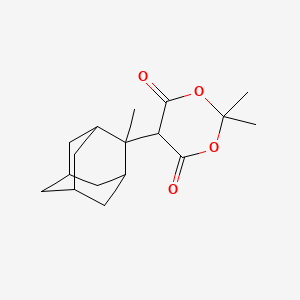

2,2-Dimethyl-5-(2-methyl-2-adamantyl)-1,3-dioxane-4,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-5-(2-methyl-2-adamantyl)-1,3-dioxane-4,6-dione, also known as 2,2-dimethyl-5-adamantanone, is a versatile organic compound with a wide range of uses in scientific research. It is a colorless, odorless, crystalline solid that is soluble in most organic solvents and can be synthesized in a number of ways. It has a melting point of 75-77°C and a boiling point of 206-208°C. This compound has been used in a variety of research applications, including as a fluorescent probe, a chromophore, a reagent, and a catalyst.

Scientific Research Applications

Supramolecular Structures and Crystal Analysis

Research into the supramolecular structures and crystal analysis of derivatives closely related to "2,2-Dimethyl-5-(2-methyl-2-adamantyl)-1,3-dioxane-4,6-dione" has revealed insights into their crystallization behavior and molecular interactions. For example, studies have detailed the crystallization in specific space groups, highlighting the formation of tetramers and dimers through weak C-H...O hydrogen bonds, which play a crucial role in the assembly of these molecules into larger supramolecular structures (Low et al., 2002).

Synthetic Applications

Synthetic methodologies involving derivatives of "2,2-Dimethyl-5-(2-methyl-2-adamantyl)-1,3-dioxane-4,6-dione" have been developed for the preparation of a variety of complex molecules. These studies demonstrate the compound's utility in organic synthesis, such as the preparation of modified aminoglycosides and adamantane derivatives, illustrating its versatility in creating novel compounds with potential applications in pharmaceuticals and materials science (Sohár et al., 1986).

Oxidation Studies and Mechanistic Insights

The compound and its derivatives have been used in studies focusing on the oxyfunctionalization of hydrocarbons, providing valuable mechanistic insights into the oxidation processes. This research has implications for understanding chemical reactivity and developing new strategies for the selective oxidation of organic compounds, with potential industrial applications (D’Accolti et al., 2003).

Chemiluminescence and Photochemistry

Investigations into the chemiluminescence resulting from reactions involving "2,2-Dimethyl-5-(2-methyl-2-adamantyl)-1,3-dioxane-4,6-dione" derivatives have opened up new avenues in the study of light-emitting reactions. These findings have potential applications in developing new chemiluminescent materials or probes for analytical and diagnostic purposes (Kazakov et al., 2001).

Antimicrobial Activity and Drug Design

Derivatives of "2,2-Dimethyl-5-(2-methyl-2-adamantyl)-1,3-dioxane-4,6-dione" have been synthesized and evaluated for their antimicrobial activity, showcasing the compound's relevance in the search for new antimicrobial agents. These studies contribute to the broader field of drug discovery and design, particularly in the development of new treatments for resistant microbial infections (Ghorab et al., 2017).

properties

IUPAC Name |

2,2-dimethyl-5-(2-methyl-2-adamantyl)-1,3-dioxane-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O4/c1-16(2)20-14(18)13(15(19)21-16)17(3)11-5-9-4-10(7-11)8-12(17)6-9/h9-13H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXENDSPLSAQBCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(C(=O)O1)C2(C3CC4CC(C3)CC2C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-5-(2-methyl-2-adamantyl)-1,3-dioxane-4,6-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-cyanoethyl}-6-methylpyridine-2-carboxamide](/img/structure/B2871143.png)

![N-(2,6-difluorophenyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide](/img/structure/B2871146.png)

![(E)-1-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B2871150.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)urea](/img/structure/B2871157.png)

![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-fluorophenyl)acetamide](/img/structure/B2871161.png)